molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9

7-Oxaspiro[3.5]nonan-2-one

Katalognummer B1428790
CAS-Nummer: 1339892-75-9
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: GTLFGGYLSWPBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It has a bicyclic structure. The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-2-one consists of a spirocyclic compound with an oxygen atom incorporated into the ring structure . The InChI code for this compound is 1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 .


Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-2-one has a molecular weight of 140.18 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Overview

7-Oxaspiro[3.5]nonan-2-one, while not directly mentioned in the reviewed literature, is chemically related to various substances explored for their pharmacological and therapeutic properties. The available research on compounds with similar structures or functional groups can provide insight into potential applications and the scope of scientific investigation for 7-Oxaspiro[3.5]nonan-2-one. Here, we focus on research findings related to the pharmacodynamic and pharmacokinetic properties of analogous compounds and their efficacy in treating various conditions.

Pharmacodynamic and Pharmacokinetic Properties

Studies on related compounds like oxaprozin highlight the importance of understanding the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties for effective therapeutic use. Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), demonstrates the utility of once-daily administration due to its favorable pharmacokinetic profile, suggesting potential research avenues for 7-Oxaspiro[3.5]nonan-2-one in the context of pain management and inflammation (Todd & Brogden, 1986).

Therapeutic Efficacy in Rheumatic and Inflammatory Conditions

The therapeutic efficacy of compounds like oxaprozin in rheumatic and inflammatory conditions, as evidenced by clinical trials, points towards potential applications of 7-Oxaspiro[3.5]nonan-2-one in similar therapeutic contexts. By analyzing the effectiveness and tolerability of such compounds, researchers can identify new treatment alternatives for conditions like rheumatoid arthritis and osteoarthritis (Todd & Brogden, 1986).

Insight from Analytical Methods

Research on the analytical methods for determining compounds in biological and pharmaceutical matrices, as seen in the study of oxytetracycline, underscores the significance of developing robust analytical techniques. This is crucial for confirming the quality, efficacy, and safety of pharmaceutical products, including potential drugs derived from or related to 7-Oxaspiro[3.5]nonan-2-one (Sversut et al., 2017).

Applications in NSAID-induced Oxidative Damage Prevention

The study on phytochemicals enhancing antioxidant enzyme expression to protect against NSAID-induced oxidative damage to the gastrointestinal mucosa presents an interesting research area for 7-Oxaspiro[3.5]nonan-2-one. Exploring its potential role in mitigating the adverse effects of NSAIDs could lead to novel therapeutic strategies for gastrointestinal protection (Cheng et al., 2017).

Safety And Hazards

The safety information available indicates that 7-Oxaspiro[3.5]nonan-2-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

7-oxaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFGGYLSWPBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonan-2-one

Synthesis routes and methods

Procedure details

The impure 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one from Step B was stirred with zinc (150 mg; 2.30 mmol) and 5 mL of acetic acid/water (1:1) for 4 hours. The mixture was stored at −20° C. for 1 day, diluted with ether (20 mL) and filtered through a pad of Celite®. The solution was neutralized with aqueous sodium bicarbonate solution and extracted into ether (5×20 mL). The combined ether extracts were dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with 1:1 ethyl acetate/hexane to give the product as a colorless oil (61 mg).
Name
1,1-dichloro-7-oxaspiro[3.5]nonan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 3
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 4
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 5
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 6
7-Oxaspiro[3.5]nonan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.